molecular formula C10H15N3O B13184550 N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide

N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide

Cat. No.: B13184550
M. Wt: 193.25 g/mol
InChI Key: YGVRBRXUFPMPMM-UHFFFAOYSA-N
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Description

N-[6-(Aminomethyl)pyridin-2-yl]-2-methylpropanamide ( 1498227-71-6) is a high-purity chemical compound supplied for research and development purposes. This organic building block features a molecular formula of C 10 H 15 N 3 O and a molecular weight of 193.25 g/mol . Its structure consists of a pyridine ring core functionalized with both an aminomethyl group and a 2-methylpropanamide (isobutyramide) substituent, offering two distinct reactive sites for further chemical modification and synthesis . As a 2-aminopyridine derivative, this compound belongs to a class of heterocyclic building blocks with significant relevance in medicinal chemistry and drug discovery. Research on similar 6-aminomethyl and 6-amino pyridine derivatives has demonstrated a range of promising pharmacological activities, including significant anticonvulsant effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet) in experimental models . Some structurally related compounds have also exhibited neurologic activity, antihistaminic effects, and the ability to decrease elevated motor activity, highlighting the potential of this chemical scaffold in developing central nervous system (CNS) active agents . The compound serves as a key intermediate for constructing more complex molecules and is valued for its potential applications in synthesizing targeted therapeutics, particularly in neurological and inflammatory domains . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access detailed documentation, including quality control reports and safety data, upon request. The product requires cold-chain transportation to ensure stability .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-[6-(aminomethyl)pyridin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C10H15N3O/c1-7(2)10(14)13-9-5-3-4-8(6-11)12-9/h3-5,7H,6,11H2,1-2H3,(H,12,13,14)

InChI Key

YGVRBRXUFPMPMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=N1)CN

Origin of Product

United States

Preparation Methods

Preparation Methods of N-[6-(Aminomethyl)pyridin-2-yl]-2-methylpropanamide

General Synthetic Strategy

The synthesis typically involves:

  • Starting from a suitably substituted pyridine derivative, often a halogenated or nitrile-functionalized pyridine.
  • Introduction of the aminomethyl group at the 6-position of the pyridine ring.
  • Conversion of the pyridine derivative into the corresponding amine.
  • Amidation of the amine with 2-methylpropanoyl (isobutyryl) chloride or acid to form the final amide.

Stepwise Preparation Approach

Synthesis of 6-(Aminomethyl)pyridin-2-yl Intermediate
  • Starting material: 2-chloro-6-(trifluoromethyl)nicotinonitrile or halogenated pyridine derivatives are used as precursors.
  • Amination: The halogen substituent (commonly chlorine) at the 2-position is substituted by an amine group via nucleophilic aromatic substitution using appropriate amines under reflux conditions with bases such as potassium carbonate and phase transfer catalysts.
  • Reduction: The nitrile group is reduced to the corresponding aminomethyl group using catalytic hydrogenation or chemical reducing agents.

Example procedure:
A solution of 2-chloro-4-(trifluoromethyl)-benzonitrile is reacted with potassium carbonate and 18-crown-6 ether in acetonitrile, followed by addition of an amine at reflux for 12 hours. After work-up and purification, the amine-substituted intermediate is obtained.

Amidation to Form the Final Compound
  • The amine intermediate is coupled with 2-methylpropanoic acid or its activated derivatives (e.g., acid chloride) to form the amide bond.
  • Coupling reagents such as HATU or carbodiimides (DCC, EDC) can be used to facilitate amidation under mild conditions.
  • The reaction is typically carried out in aprotic solvents like DMF or NMP at room temperature or slightly elevated temperatures.

General amidation conditions:
Using HATU and a base such as diisopropylethylamine in DMF at room temperature for 16 hours yields the amide product in good yield.

Industrial Scale and Alternative Methods

A patented industrial process describes:

  • Preparation of benzophenone glycine imine derivatives as intermediates.
  • Coupling with pyridine derivatives bearing leaving groups (e.g., chlorine) in the presence of dry inorganic bases (K2CO3 or NaH) and phase transfer catalysts (e.g., tetraethylammonium bromide) in aprotic polar solvents like propionitrile.
  • Hydrolysis and further processing to yield the aminomethylpyridine derivatives.
  • Final amidation by heating under reflux with water or coupling agents.

This method allows for scalable and efficient production with yields around 85% for intermediates.

Data Tables and Research Outcomes

Reaction Yields and Conditions Summary

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Amination of pyridine Amine, K2CO3, 18-crown-6 ether Acetonitrile Reflux, 12 h 70-85 Nucleophilic aromatic substitution
Reduction of nitrile to amine Catalytic hydrogenation or chemical reducing agent Varies Mild conditions 75-90 Produces aminomethyl group
Amidation 2-methylpropanoic acid chloride, HATU, base DMF, NMP RT to 80°C, 16 h 80-90 Efficient amidation
Industrial coupling Benzophenone glycine imine + pyridine derivative Propionitrile Reflux (105°C), 3-6 h 85 Phase transfer catalysis

Structural and Analytical Data

  • Crystallographic studies of related aminomethylpyridine compounds confirm the formation of the aminomethyl substituent and amide linkage, with hydrogen bonding stabilizing crystal packing.
  • IR spectra show characteristic amide bands (~1635 cm⁻¹ for NH deformation and ~3071 cm⁻¹ for NH elongation), confirming amide formation.
  • NMR and LC-MS analyses confirm the purity and identity of the final compound.

Summary of Key Research Outcomes

  • Multi-step synthesis involving halogenated pyridine precursors and nucleophilic substitution is effective for introducing the aminomethyl group at the 6-position of the pyridine ring.
  • Reduction of nitrile intermediates to amines is a critical step with high yields.
  • Amidation using coupling reagents such as HATU in polar aprotic solvents provides high yields of the final amide.
  • Industrial processes utilize phase transfer catalysis and optimized reaction conditions for scalability.
  • Analytical data including crystallography and spectroscopy confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridine ring and the amide functional group, which can interact with different reagents under specific conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms with altered functional groups. Substitution reactions typically result in the formation of new compounds with substituted functional groups.

Scientific Research Applications

N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, the compound’s potential therapeutic properties make it a candidate for drug development and pharmaceutical research. Additionally, its ability to interact with various biological targets makes it useful in studying biochemical pathways and mechanisms of action .

Mechanism of Action

The mechanism of action of N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The pyridine ring and amide functional group allow the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

The following analysis compares N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide with structurally related compounds, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogs and Substituent Effects
Compound Name Substituents (Pyridine Ring) Molecular Weight (g/mol) Key Functional Groups
This compound -NH₂CH₂ (position 6) ~209.3 Aminomethyl, pivalamide
N-(6-(Bromomethyl)pyridin-2-yl)pivalamide -BrCH₂ (position 6) ~273.2 Bromomethyl, pivalamide
N-(5-Iodo-6-methylpyridin-2-yl)pivalamide -I (position 5), -CH₃ (position 6) ~348.2 Iodo, methyl, pivalamide

Key Observations :

  • Aminomethyl vs. Halogens: The aminomethyl group in the target compound introduces a primary amine, enhancing polarity and hydrogen-bonding capacity compared to bromine or iodine substituents.
  • Positional Isomerism: The iodinated analog substitutes position 5 with iodine and retains a methyl group at position 6, contrasting with the target compound’s aminomethyl at position 6. This positional difference alters electronic effects (e.g., inductive and resonance) on the pyridine ring.

Reactivity Differences :

  • The aminomethyl group participates in nucleophilic reactions (e.g., acylations) and hydrogen bonding, whereas bromine/iodine substituents enable halogenation or cross-coupling chemistry.
Physical and Chemical Properties
Property Target Compound Brominated Analog Iodinated Analog
Melting Point Moderate (amine H-bonding) Higher (observed crystalline structure with N-H···O/O-H···O bonds) High (iodine’s molecular weight)
Solubility High in polar solvents Moderate (bromine’s hydrophobicity) Low (iodine’s hydrophobicity)
Stability Air-sensitive (amine oxidation) Prone to radical decomposition Stable (C-I bond stability)
Research Findings
  • Synthetic Challenges : The brominated analog was isolated in low yield (≤15%) due to competing dibromination, highlighting the sensitivity of radical-driven reactions .
  • Crystal Packing: Hydrogen-bonding networks in the brominated derivative stabilize its solid-state structure, whereas the target compound’s aminomethyl group may favor solubility over crystallinity .

Biological Activity

N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide is a pyridinyl amide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H15N3O/c1-7(2)10(14)13-9-5-3-4-8(6-11)12-9/h3-5,7H,6,11H2,1-2H3,(H,12,13,14)
Canonical SMILESCC(C)C(=O)NC1=CC=CC(=N1)CN

The biological activity of this compound is primarily attributed to its structural features, particularly the pyridine ring and amide functional group . These components facilitate binding to various biological targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to diverse biological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings from recent research:

Study ReferenceCell Line TestedIC50 (µM)Observations
Zhang et al. HEPG21.18Potent inhibitor compared to staurosporine (4.18 µM)
Arafa et al. MDA-MB-435 (melanoma)6.82Significant growth inhibition observed
NCI Guidelines Multiple cancer typesVariedCompounds showed moderate to excellent potency

Mechanism-Based Approaches

Research indicates that this compound may act through mechanism-based approaches targeting specific proteins and pathways involved in cancer progression. For example, inhibition of growth factors and signaling pathways has been noted as a potential therapeutic strategy.

Case Studies

  • Zhang et al. Study : This study synthesized several pyridinyl amides and assessed their anticancer activity using TRAP PCR-ELISA assays. This compound was among the compounds that exhibited promising results against multiple cancer cell lines, particularly HEPG2 and MCF7.
  • Arafa et al. Research : This research focused on the cytotoxic effects of various derivatives of pyridinyl amides, including this compound. The findings indicated that the compound had a notable impact on cell viability in melanoma and prostate cancer models.

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